![molecular formula C7H6N4O B1502629 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 454685-89-3](/img/structure/B1502629.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Research indicates that 7H-Pyrrolo[2,3-d]pyrimidine derivatives act primarily through inhibition of key enzymes involved in cancer cell proliferation. Specifically, these compounds have been shown to inhibit:
- AICAR Transformylase (AICARFTase) : A critical enzyme in the purine biosynthesis pathway. Inhibition leads to a depletion of purine nucleotides, which is detrimental to rapidly dividing tumor cells .
- Glycinamide Ribonucleotide Formyltransferase (GARFTase) : Similar to AICARFTase, this enzyme's inhibition further disrupts nucleotide synthesis, contributing to antiproliferative effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural modifications. A study synthesized various 5-substituted analogs and analyzed their antiproliferative activities against different cancer cell lines. The results demonstrated that:
- Compound Variations : Modifications at the 5-position significantly impacted the compound's ability to inhibit cell growth. For instance, a 4-carbon bridge analog exhibited dual inhibition of both AICARFTase and GARFTase without affecting thymidylate synthase (TS), which is often implicated in resistance mechanisms .
- Transporter Specificity : The study also highlighted the importance of transporter selectivity in cellular uptake and efficacy. Compounds that were substrates for folate receptors (FRα) showed enhanced internalization by tumor cells .
Anticancer Activity
Recent investigations have characterized several pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties:
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Compound 5k : Demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value ranging from 40 to 204 nM. This compound induced cell cycle arrest and apoptosis, evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Compound IC50 (nM) Mechanism 5k 40 - 204 Induces apoptosis via caspase activation - Animal Studies : In vivo studies indicated that certain derivatives exhibited genotoxic properties, leading to concerns about their safety profile for clinical development. For example, metabolites formed during metabolism showed potential genotoxic effects, which halted further clinical trials for some compounds .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-2-10-7-5(4)1-9-3-11-7/h1-3H,(H2,8,12)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCRSCIKQMSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665637 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454685-89-3 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454685-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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